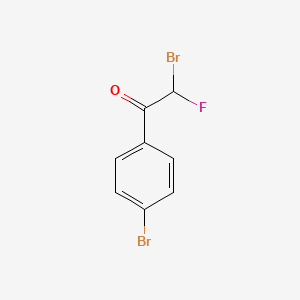

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one” is a phenyl α-bromomethyl ketone compound . It acts as a cell-permeable, and non-ATP competitive inhibitor of GSK-3β . This reactive alkylating agent is selective towards GSK-3β and does not affect PKA activity even at concentrations as high as 100 μM .

Synthesis Analysis

The synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone has been reported . The selective and effective α-bromination of substituted acetophenone moieties with N-bromo succinamide was done followed by treating of substituted 2-bromo-1-phenylethan-1-one with 4-bromobenzothiamide under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one” is represented by the linear formula: C14H10BrFO .Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, it was involved in the synthesis of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .

Synthesis of Secondary Alcohols

This compound has been used in the synthesis of novel racemic secondary alcohols. Specifically, it was used in the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium followed by reduction of the corresponding ketone .

Synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone

It has been used in the synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone , a compound that can be found in the Sigma-Aldrich catalog .

Synthesis of 2-(4-Bromophenyl)-1-(pyridin-2-yl)ethanone

Another application is in the synthesis of 2-(4-Bromophenyl)-1-(pyridin-2-yl)ethanone , a compound with potential research applications .

Synthesis of 1-(4-Bromo-2-hydroxyphenyl)ethanone

This compound has been used in the synthesis of 1-(4-Bromo-2-hydroxyphenyl)ethanone , another compound with potential research applications .

Synthesis of 2-(4-BROMOPHENYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE

It has been used in the synthesis of 2-(4-BROMOPHENYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE , a compound that can be found in the Sigma-Aldrich catalog .

Safety and Hazards

“2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one may also interact with various biological targets.

Mode of Action

It’s worth noting that the compound can be analyzed by reverse phase (rp) hplc method , which might suggest its interaction with certain biological targets.

Biochemical Pathways

It’s known that similar compounds can affect a variety of biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 29593100, a density of 1914g/cm3, and a boiling point of 3067ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name |

2-bromo-1-(4-bromophenyl)-2-fluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYQHYGCPSEEPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-bromophenyl)-2-fluoroethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(aminocarbothioyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2633011.png)

![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)

![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)

![Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2633026.png)

![4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one](/img/structure/B2633027.png)